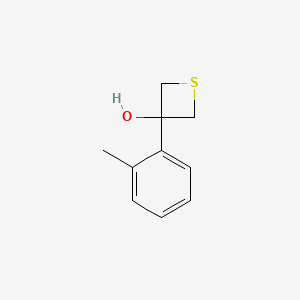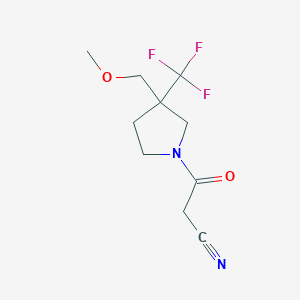
3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is an organic compound that contains a pyrrolidine ring substituted with methoxymethyl and trifluoromethyl groups, along with a nitrile and ketone functional group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxymethyl and trifluoromethyl groups can be introduced via nucleophilic substitution or other suitable reactions.
Functional Group Addition: The nitrile and ketone groups can be added through reactions such as cyanation and oxidation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions could target the ketone or nitrile groups.
Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrrolidine: Similar structure but lacks the methoxymethyl and nitrile groups.
3-(Methoxymethyl)pyrrolidine: Lacks the trifluoromethyl and nitrile groups.
3-Oxopropanenitrile: Lacks the pyrrolidine ring and other substituents.
Uniqueness
The unique combination of functional groups in 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile gives it distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13F3N2O2 |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C10H13F3N2O2/c1-17-7-9(10(11,12)13)3-5-15(6-9)8(16)2-4-14/h2-3,5-7H2,1H3 |
InChI Key |
SWMROMDROQJEDT-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCN(C1)C(=O)CC#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


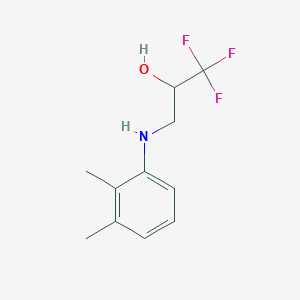
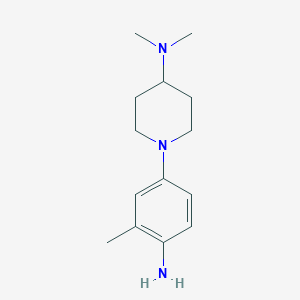
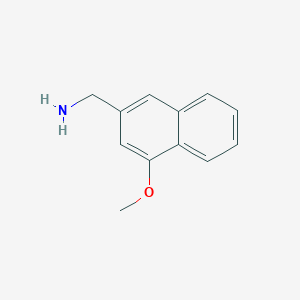
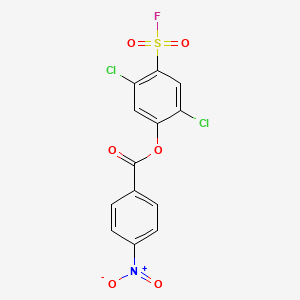
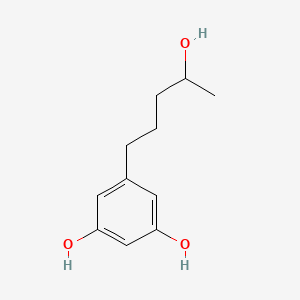
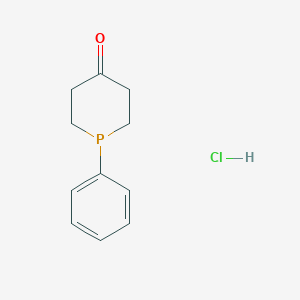
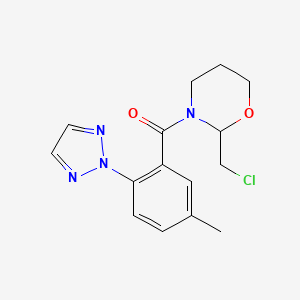
![Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13344366.png)

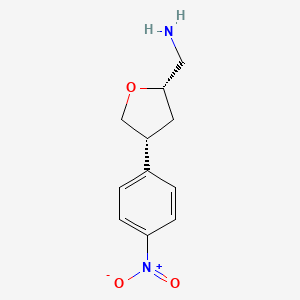
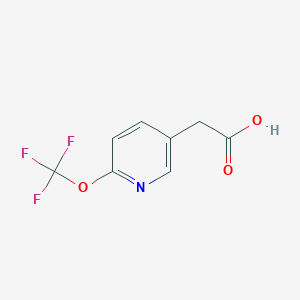
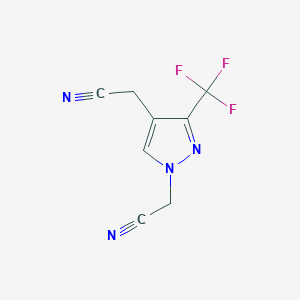
![2-(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13344389.png)
